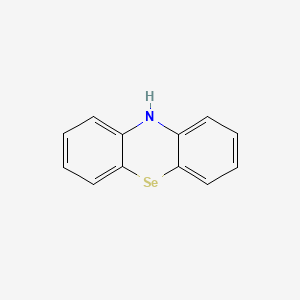

10H-Phenoselenazine

Overview

Description

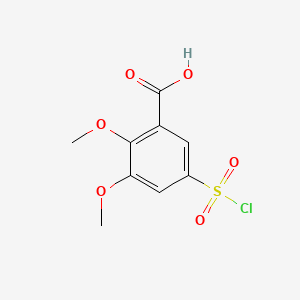

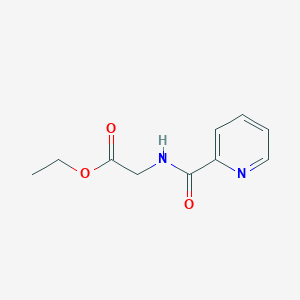

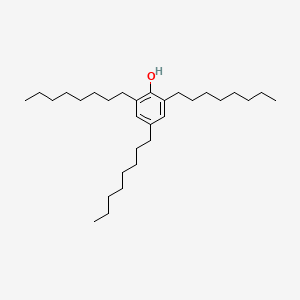

10H-Phenoselenazine is a chemical compound with the molecular formula C12H9NSe . It has a molecular weight of 246.16700 . The compound is also known by other names such as fenselenazina, phenoselenazine, 2-Phenyl-2H-1,2-selenazine, Phenoselenazin, and Phenylselenazine .

Synthesis Analysis

The synthetic routes of this compound have been described in previously reported papers . One method involves the reaction of this compound (0.50 g, 2.03 mmol), iodobenzene (0.50 g, 2.44 mmol), sodium tert-butoxide (0.49 g, 5.08 mmol), palladium(II) acetate (0.046 g, 0.20 mmol) and tri-tert-butyl phosphine (0.21 g, 1.02 mmol) dissolved in toluene . The reaction mixture is then refluxed under nitrogen at 300 °C for 12 hours .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 selenium atom . The exact mass of the molecule is 246.99000 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that phenothiazines, a class of compounds to which this compound belongs, have been extensively studied for their potential applications in various fields. They have been used as electron donor candidates due to their potential applications as electrochemical, photovoltaic, photo-physical, and DSSC materials .Physical And Chemical Properties Analysis

This compound has a boiling point of 368.9ºC at 760mmHg and a predicted boiling point of 424.1±37.0 °C . The melting point is reported to be 194-196 °C . The compound has a LogP value of 1.53660, indicating its lipophilicity .Scientific Research Applications

Alzheimer's Disease Research

10H-Phenoselenazine and its derivatives have been explored for their potential in treating Alzheimer's disease. A study highlights the synthesis and evaluation of phenoselenazines as multi-targeting ligands aimed at the cholinergic, amyloid, and oxidative stress pathways of Alzheimer's disease. Specifically, certain phenoselenazine derivatives exhibited good non-selective cholinesterase inhibition and showed multi-targeting ability by demonstrating cholinesterase inhibition, beta-amyloid aggregation, and antioxidant properties. This suggests their potential utility in developing hybrid small molecules to target multiple pathological routes associated with Alzheimer's disease (Tin et al., 2015).

Electronic and Optical Properties

This compound derivatives have been studied for their electronic and optical properties. For instance, a study on the synthesis of electroactive hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals and their corresponding 3,3′-bispropenals revealed that these phenothiazine derivatives act as effective hole transporting materials. Their thermal, optical, electrochemical, and photophysical properties were investigated, highlighting the versatility of these compounds in material science applications (Bieliauskas et al., 2012).

Chemical Synthesis and Characterization

Research on this compound also encompasses its chemical synthesis and structural characterization. A study detailed the synthesis and spectroscopic characterization of selected phenothiazines and phenazines, including this compound. The work involved the structural analysis of compounds related to this compound, providing insights into their molecular configuration and potential applications in various fields (Swoboda et al., 2022).

Anticancer Research

This compound has been investigated for its potential in anticancer research. A study on the synthesis and anticancer evaluation of some phenothiazine derivatives, including this compound, demonstrated high activity against breast cancer cell lines. This suggests the potential of this compound derivatives in developing novel anticancer therapies (Ahmed et al., 2018).

Catalytic Applications

The catalytic applications of this compound have been explored, particularly in the context of organic synthesis. A study on copper-catalyzed ipso-selenation of aromatic carboxylic acids demonstrated the utility of this compound in the synthesis of various organic compounds, highlighting its role in facilitating complex chemical transformations (Wang et al., 2017).

Immunological Studies

There is also research investigating the immunological aspects of this compound. One study compared the abilities of different phenothiazines, including this compound, to induce anti-Escherichia coli activity in mice. This research contributes to understanding the potential immunomodulatory effects of this compound and related compounds (Komatsu et al., 1997).

Future Directions

The future directions for 10H-Phenoselenazine research could involve fine-tuning the emission properties of the phenoselenazine core through substituents engineering for high efficiency purely organic room temperature phosphorescence . This could potentially open up new ways to develop novel phenothiazine-based materials for optoelectronic and catalytic applications .

properties

IUPAC Name |

10H-phenoselenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NSe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFYOWGJBKEMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3[Se]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180830 | |

| Record name | 10H-Phenoselenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

262-05-5 | |

| Record name | 10H-Phenoselenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000262055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenoselenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1623169.png)

![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)

![2-Hydroxy-3-[(1-oxodocosyl)oxy]propyltrimethylammonium chloride](/img/structure/B1623180.png)